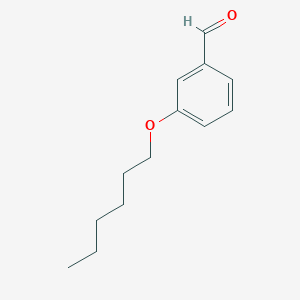
3-(Hexyloxy)benzaldehyde
概要
説明
3-(Hexyloxy)benzaldehyde, also known as 3-Hexyloxybenzaldehyde, is an aromatic aldehyde with a molecular formula of C13H18O2. It is a colorless liquid with a faint, sweet, floral odor. This compound is used in the synthesis of various compounds, including pharmaceuticals, flavors, and fragrances. It is also used as an intermediate in the synthesis of other aromatic compounds.
科学的研究の応用
Green Chemistry in Education
One application of benzaldehyde derivatives is found in green chemistry education. For instance, Verdía et al. (2017) reported an experiment for undergraduate organic chemistry classes using an ionic liquid as a solvent and catalyst for organic reactions. This involved a Knoevenagel condensation between benzaldehyde and malononitrile, highlighting the innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Enzyme Catalysis
Benzaldehyde derivatives are used in enzyme catalysis research. Kühl et al. (2007) investigated the asymmetric synthesis of benzoin derivatives using benzaldehyde lyase, an enzyme known for its enantioselective properties. This study developed a reactor concept for the preparative synthesis of these compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Molecular Structure and Vibrational Studies
In molecular structure and vibrational studies, Yadav, Sharma, and Kumar (2018) performed a comparative analysis of substituted benzaldehydes using FTIR, IR, and Raman spectral studies. They focused on the geometries, energies, vibrational wave numbers, and thermodynamic constants of these compounds (Yadav, Sharma, & Kumar, 2018).
Catalysis in Chemical Industries
Benzaldehyde derivatives find applications in catalysis for various chemical industries. Sharma, Soni, and Dalai (2012) investigated the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This research highlights the significance of benzaldehyde in industries like cosmetics, perfumery, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Photocatalytic Conversion
Graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been explored as a metal-free photocatalyst for converting benzyl alcohol to benzaldehyde. Lima et al. (2017) studied this conversion in aqueous medium, emphasizing environmentally friendly conditions and the role of graphitic carbon nitride in the process (Lima, Silva, Silva, & Faria, 2017).
Nanoparticle Catalysis
In the field of nanotechnology, Iraqui, Kashyap, and Rashid (2020) explored NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde. Their study underscores the importance of benzaldehyde in various industrial applications and the utility of nanoparticles in catalysis (Iraqui, Kashyap, & Rashid, 2020).
Safety and Hazards
While specific safety and hazard information for “3-(Hexyloxy)benzaldehyde” is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
作用機序
Target of Action
It is known that alkylbenzenes, a class of compounds to which 3-(hexyloxy)benzaldehyde belongs, are particularly reactive at the carbon atom attached to the aromatic ring, known as the benzylic position . This reactivity suggests that the compound may interact with biological targets at this position.
Mode of Action
Alkylbenzenes, including this compound, can undergo various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that benzaldehyde, a structurally similar compound, is synthesized in plants via the β-oxidative pathway in peroxisomes . It’s possible that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
Benzaldehyde, a related compound, is known to be well absorbed via the gastrointestinal tract, skin, and lungs . It’s rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
Reactions at the benzylic position, such as those that alkylbenzenes including this compound can undergo, often result in the formation of new compounds with potentially different biological activities .
生化学分析
Biochemical Properties
3-(Hexyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to disrupt cellular antioxidation systems, making it a potent chemosensitizing agent in combination with conventional drugs or fungicides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound targets the antioxidation components, such as superoxide dismutases, leading to inhibited fungal growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling, which generates reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound’s interaction with enzymes like superoxide dismutases and glutathione reductase leads to the inhibition of these enzymes, further exacerbating oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. The compound’s stability in various experimental conditions is essential for its effective application in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant chemosensitizing effects. At higher doses, it can cause adverse effects, including oxidative damage and toxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels. The compound’s role in disrupting cellular redox homeostasis highlights its potential as a chemosensitizing agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is essential for optimizing its application in biochemical research .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with cellular components. The compound may localize to specific compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing the compound to these compartments .
特性
IUPAC Name |
3-hexoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQOJQWLCELHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443399 | |
| Record name | 3-(hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24083-09-8 | |
| Record name | 3-(hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

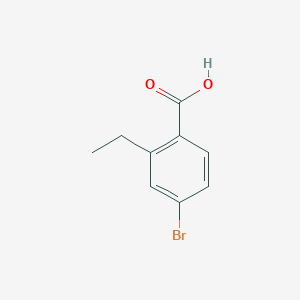

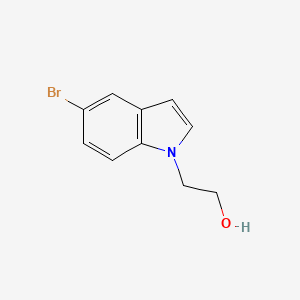


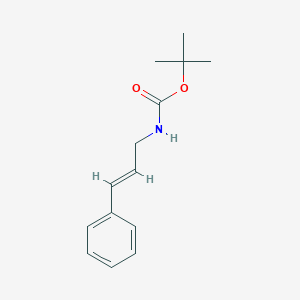

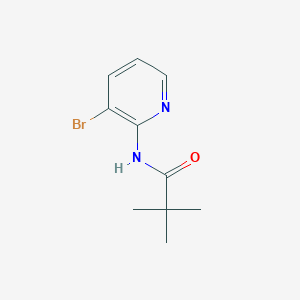
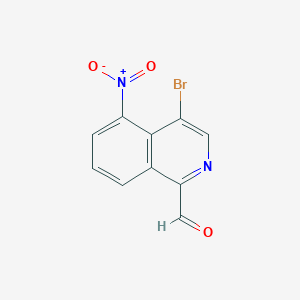
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
